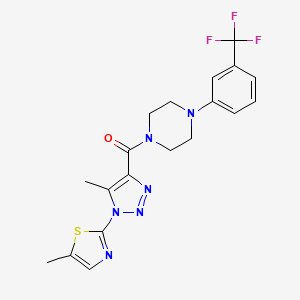
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, also known as DQ-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has also been shown to interact with various proteins such as p53, Bcl-2, and caspase-3.
Biochemical and Physiological Effects:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to have various biochemical and physiological effects such as inducing cell cycle arrest, promoting apoptosis, reducing oxidative stress, and improving cognitive and motor function. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has also been shown to have anti-inflammatory and anti-angiogenic effects.
实验室实验的优点和局限性
One advantage of using 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione in lab experiments is its high purity and high yield synthesis method. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
For 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione research include further investigation of its mechanism of action, optimization of its therapeutic potential through structure-activity relationship studies, and development of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione derivatives with improved pharmacological properties. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione can also be studied in combination with other compounds to enhance its therapeutic efficacy.
合成方法
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione involves the condensation of 1,2-dimethyl-3-indolylacetic acid and 3,4-dihydroquinolin-2-one in the presence of a dehydrating agent. The resulting compound is then purified through recrystallization. This method has been optimized to yield high purity and high yield of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione.
科学研究应用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-19(16-10-4-6-12-18(16)22(14)2)20(24)21(25)23-13-7-9-15-8-3-5-11-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVCXKMSJWALHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


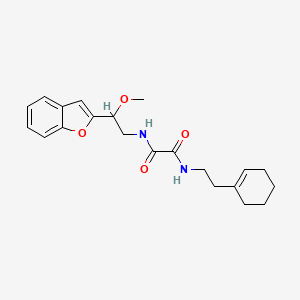
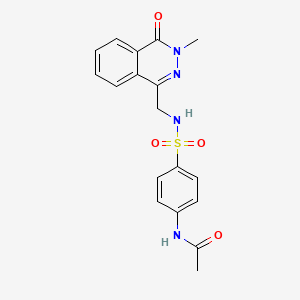
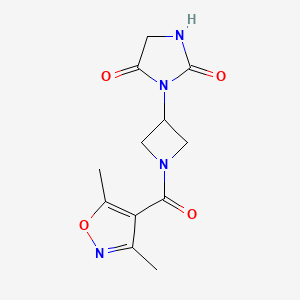
![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)
![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)


![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)

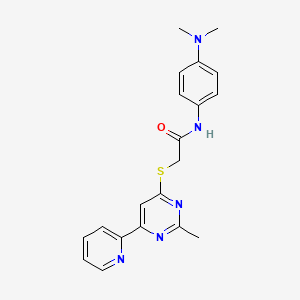

![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)
